molecular formula C22H13F4NO B3126809 2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 337921-89-8

2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline

Cat. No.: B3126809
CAS No.: 337921-89-8
M. Wt: 383.3 g/mol
InChI Key: KABACIKGKJGKAZ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is a quinoline derivative characterized by a fluorophenoxy group at the 2-position and a trifluoromethyl-substituted phenyl group at the 3-position.

Properties

IUPAC Name

2-(4-fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F4NO/c23-17-8-10-18(11-9-17)28-21-19(13-15-4-1-2-7-20(15)27-21)14-5-3-6-16(12-14)22(24,25)26/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABACIKGKJGKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=C(C=C3)F)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801191614
Record name 2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337921-89-8
Record name 2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337921-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the 4-fluorophenoxy and 3-(trifluoromethyl)phenyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, purification techniques, and waste management are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is a complex organic compound featuring a quinoline core, recognized for its diverse biological activities. Its molecular formula is C22H13F4NO, with a molecular weight of approximately 383.3 g/mol. The presence of fluorine atoms and a trifluoromethyl group enhances the compound's chemical properties, making it of interest in medicinal chemistry and materials science.

Potential Applications

This compound and similar compounds have potential applications in several scientific fields:

  • Medicinal Chemistry: Quinoline derivatives are well-documented for their biological activities. Further investigation is needed to elucidate the specific therapeutic potential of this compound.
  • Materials Science: The presence of fluorine atoms and the trifluoromethyl group enhances its chemical properties.
  • Interaction Studies: Essential for understanding how this compound interacts with biological targets. These studies may involve various methods to determine the safety and efficacy of the compound in therapeutic applications.

Structural Analogues

Several compounds share structural similarities with this compound:

Compound NameStructureUnique Features
2-(4-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]quinolineStructureLacks the oxygen functionality, potentially leading to different reactivity.
2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinolineStructureContains chlorine instead of fluorine, which may alter its biological activity.
2-(Phenoxy)-3-[3-(trifluoromethyl)phenyl]quinolineStructureAbsence of halogen substituents could lead to different pharmacological profiles.

These compounds highlight the uniqueness of this compound through its specific functional groups, particularly the fluorine atoms that may enhance its bioactivity and stability compared to others lacking such modifications.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving binding, inhibition, or modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The quinoline core allows diverse substitution patterns. Below is a comparison of key analogs:

Table 1: Structural Comparison of Quinoline Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline (Target) 4-Fluorophenoxy (C2), 3-CF3-Ph (C3) C22H14F4N1O1 399.35 High electronegativity from F and CF3; potential for π-π stacking
4-{3-[3-(Methylsulfonyl)phenoxy]phenyl}-8-(trifluoromethyl)quinoline Methylsulfonylphenoxy (C4), CF3 (C8) C23H16F3N1O3S1 467.44 Sulfonyl group enhances solubility; CF3 improves binding affinity
6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid Cl (C6), CF3-Ph-furan (C2), COOH (C4) C21H11ClF3N1O3 417.77 Carboxylic acid enables salt formation; furan may alter metabolic pathways
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline Cl-Ph (C2), 3,4-diOMe-Ph (C4), Me (C3), OMe (C6) C25H21ClN1O3 430.89 Methoxy groups increase lipophilicity; methyl enhances steric bulk

Physicochemical and Electronic Properties

  • Solubility: Sulfonyl () and carboxylic acid () substituents improve aqueous solubility compared to the target’s hydrophobic CF3 and fluorophenoxy groups.
  • Thermal Stability : Melting points for compounds (e.g., 223–225°C for 4k) suggest moderate stability, likely comparable to the target compound .

Biological Activity

2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is a synthetic organic compound belonging to the class of quinoline derivatives. Its molecular formula is C22H13F4NO, with a molecular weight of approximately 383.3 g/mol. The compound is characterized by a quinoline core structure, which is known for its diverse biological activities, particularly in medicinal chemistry and materials science. This article examines the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The unique features of this compound include both the 4-fluorophenoxy and 3-(trifluoromethyl)phenyl groups. These modifications enhance its chemical properties, making it a subject of interest in drug discovery.

PropertyValue
Molecular FormulaC22H13F4NO
Molecular Weight383.34 g/mol
CAS Number337921-89-8

Biological Activity

Quinoline derivatives are well-documented for their biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological activities of this compound require further investigation; however, preliminary studies suggest potential as an enzyme inhibitor or receptor modulator.

Anticancer Activity

Research indicates that quinoline derivatives can exhibit significant anticancer properties. The introduction of fluorine atoms in the structure may enhance the compound's potency against various cancer cell lines. For instance, studies have shown that fluorinated compounds often demonstrate improved binding affinity to target proteins involved in cancer progression .

Enzyme Inhibition

The mechanism of action for this compound may involve the inhibition of specific enzymes. For example, compounds with trifluoromethyl groups have been associated with enhanced inhibition of enzymes like DPP-4 (dipeptidyl peptidase-4), which plays a crucial role in glucose metabolism and is a target for diabetes treatment .

Case Studies

  • DPP-4 Inhibition : A study on structurally similar compounds highlighted that modifications such as trifluoromethyl groups significantly increased DPP-4 inhibitory activity compared to non-fluorinated analogs . This suggests that this compound could also exhibit enhanced DPP-4 inhibition.
  • Antitumor Efficacy : In vivo studies have demonstrated that quinoline derivatives can effectively inhibit tumor growth in various animal models. For instance, compounds similar to this compound showed promising results against gastrointestinal stromal tumors (GISTs), particularly those resistant to standard treatments .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other quinoline derivatives:

Compound NameUnique Features
2-(4-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]quinolineLacks oxygen functionality; potentially different reactivity
2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinolineChlorine instead of fluorine may alter biological activity
2-(Phenoxy)-3-[3-(trifluoromethyl)phenyl]quinolineAbsence of halogen substituents could lead to different pharmacological profiles

The biological activity of this compound likely involves interactions with various biological targets:

  • Enzyme Binding : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.
  • Receptor Modulation : It could interact with specific receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.

Q & A

Q. What are the established synthetic routes for 2-(4-fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting from substituted quinolines. A common approach includes:

  • Quinoline core formation : Condensation of substituted anilines with ketones or aldehydes under acid catalysis to form the quinoline backbone .
  • Functionalization : Introduction of the 4-fluorophenoxy group via nucleophilic aromatic substitution (SNAr) or Ullmann coupling, leveraging the electron-withdrawing trifluoromethyl group to activate the quinoline ring .
  • Critical intermediates : 3-(Trifluoromethyl)phenylboronic acid (for Suzuki coupling) and 4-fluorophenol (for etherification) are often used .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substitution patterns and fluorine environments .
  • Mass spectrometry (HRMS) : For molecular ion verification and isotopic pattern analysis due to fluorine/chlorine atoms .
  • HPLC with UV/Vis detection : To assess purity (>95%) and detect trace impurities, especially regioisomers .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the 4-fluorophenoxy group be addressed?

The trifluoromethyl group at position 3 directs electrophilic substitution to position 2 or 4 via resonance and inductive effects. To favor 4-fluorophenoxy installation:

  • Use microwave-assisted synthesis to enhance reaction kinetics and selectivity .
  • Optimize solvent polarity (e.g., DMF or DMSO) to stabilize transition states during SNAr .
  • Validate regiochemistry using 13C^{13}\text{C} NMR or X-ray crystallography to distinguish between positional isomers .

Q. What methodologies are effective for predicting the biological activity of this compound?

  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with bioactivity data from analogous fluorinated quinolines .
  • Molecular docking : Study interactions with target proteins (e.g., kinases) using the trifluoromethyl group’s hydrophobic pockets .
  • In vitro screening : Prioritize assays for anti-inflammatory or anticancer activity, given the compound’s structural similarity to known quinoline-based inhibitors .

Q. How should contradictory solubility data in polar vs. nonpolar solvents be resolved?

  • Solubility profiling : Conduct systematic studies in DMSO, ethanol, and chloroform with controlled temperature (±0.1°C) to account for polymorphism .
  • DFT calculations : Predict solvation energies based on the molecule’s dipole moment and hydrogen-bonding capacity .
  • Experimental validation : Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers .

Q. What strategies improve synthetic yields during large-scale production?

  • Catalyst optimization : Employ Pd(OAc)2_2/XPhos for Suzuki couplings to reduce side reactions .
  • One-pot protocols : Combine quinoline formation and fluorophenoxy introduction to minimize intermediate isolation losses .
  • Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to identify yield-limiting steps .

Q. How do steric and electronic effects influence electrophilic substitution on the quinoline ring?

  • Steric hindrance : The 3-(trifluoromethyl)phenyl group impedes substitution at position 2, favoring position 4 for electrophilic attacks .
  • Electronic effects : The electron-withdrawing trifluoromethyl group deactivates the ring but enhances SNAr reactivity at para positions .
  • Substituent tuning : Introduce methoxy or amino groups to modulate electron density and redirect reactivity .

Q. What advanced techniques detect trace impurities in this compound?

  • LC-MS/MS : Identify low-abundance regioisomers (e.g., 2- vs. 4-substituted byproducts) with MRM transitions .
  • NMR impurity profiling : Use 19F^{19}\text{F}-edited HSQC to resolve overlapping signals from fluorinated contaminants .
  • ICP-MS : Quantitate heavy metal residues from catalysts (e.g., Pd < 10 ppm) .

Q. How does the fluorine substitution pattern impact metabolic stability?

  • Fluorine’s electronegativity : Reduces oxidative metabolism at adjacent positions, prolonging half-life in vivo .
  • Trifluoromethyl group : Enhances lipophilicity, improving membrane permeability but requiring formulation adjustments (e.g., PEGylation) .
  • Isotope labeling : Use 18F^{18}\text{F}-analogs for PET imaging to track biodistribution .

Q. What novel heterocyclic systems can be derived from this compound?

  • Pyrazoloquinolines : React with hydrazine to form fused pyrazole rings, enhancing π-stacking interactions .
  • Diazepinoquinolines : Condense with β-keto esters to expand the heterocyclic core for diverse bioactivity .
  • Validation : Characterize derivatives via X-ray crystallography and in silico ADMET profiling .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
Reactant of Route 2
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2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline

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